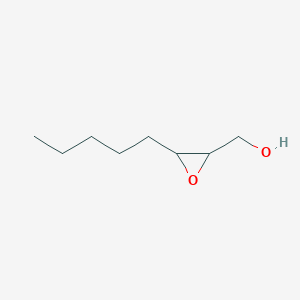
Oxiranemethanol, 3-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol, 3-pentyl- is an organic compound with the molecular formula C8H16O2 It is a member of the oxirane family, characterized by the presence of an epoxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-pentyl- typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium (IV) isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out in methylene chloride at low temperatures, followed by purification through distillation or preparative HPLC .
Industrial Production Methods: Industrial production of Oxiranemethanol, 3-pentyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of the epoxide group and the use of peroxides in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Oxiranemethanol, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various substituted products: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Oxiranemethanol, 3-pentyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Oxiranemethanol, 3-pentyl- involves the reactivity of the epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its interactions with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Oxiranemethanol, (S)-: A stereoisomer with similar chemical properties but different spatial arrangement.
Phenylethylene oxide: Another member of the oxirane family with a phenyl group instead of a pentyl group.
Uniqueness: The presence of the pentyl group can affect the compound’s interactions with other molecules and its behavior in different environments .
Propriétés
Numéro CAS |
101758-85-4 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(3-pentyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2-6H2,1H3 |
Clé InChI |
PFEZFCUFFWFUKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















